molecular formula C24H28N4O5 B12186959 N-{3-oxo-3-[(3,4,5-trimethoxyphenyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{3-oxo-3-[(3,4,5-trimethoxyphenyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12186959
M. Wt: 452.5 g/mol
InChI Key: VOELFYYDBOWSDF-UHFFFAOYSA-N
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Description

N-{3-oxo-3-[(3,4,5-trimethoxyphenyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (CAS: 1010871-15-4) is a synthetic β-carboline derivative characterized by a β-carboline core fused to a tetracyclic indole structure. The molecule features a 3-oxopropyl linker connecting the β-carboline moiety to a 3,4,5-trimethoxyphenylamino group . β-Carbolines are pharmacologically significant due to their interactions with neurotransmitter receptors, enzymes, and DNA intercalation, often exhibiting anticancer, antiviral, and neuroactive properties.

Properties

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-[3-oxo-3-(3,4,5-trimethoxyanilino)propyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C24H28N4O5/c1-31-20-12-15(13-21(32-2)23(20)33-3)26-22(29)8-10-25-24(30)28-11-9-17-16-6-4-5-7-18(16)27-19(17)14-28/h4-7,12-13,27H,8-11,14H2,1-3H3,(H,25,30)(H,26,29)

InChI Key

VOELFYYDBOWSDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

Method :

  • Substrates : L-Tryptophan methyl ester reacts with formaldehyde under acidic conditions (e.g., acetic acid or trifluoroacetic acid).

  • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Oxidation : The tetrahydro-β-carboline intermediate is oxidized to the fully aromatic β-carboline using KMnO₄ or DDQ.

Example Protocol :

StepReagents/ConditionsYield
CyclizationL-Tryptophan methyl ester, formaldehyde, AcOH, 80°C, 8 h85%
OxidationKMnO₄, DMF, rt, 2 h70%

Key Data :

  • 1H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 7.8 Hz, 1H, Ar-H), 7.32 (d, J = 8.1 Hz, 1H, Ar-H), 4.25 (s, 2H, CH₂).

Functionalization at the C2 Position

The C2-carboxamide group is introduced via amide coupling after activating the β-carboline carboxylic acid.

Carboxylic Acid Activation

Method :

  • Ester Hydrolysis : β-Carboline methyl ester is hydrolyzed using NaOH/MeOH.

  • Activation : The resulting carboxylic acid is converted to an acid chloride using SOCl₂ or coupling agents like EDCI/HOBt.

Example Protocol :

StepReagents/ConditionsYield
HydrolysisNaOH (2N), MeOH, reflux, 5 h94%
ActivationSOCl₂, DMF (cat.), 60°C, 3 hQuant.

Synthesis of 3-Oxo-3-[(3,4,5-Trimethoxyphenyl)Amino]Propylamine

This intermediate is prepared via a reductive amination strategy.

Reductive Amination

Method :

  • Ketone Formation : 3-Oxopropanoic acid is reacted with 3,4,5-trimethoxyaniline.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the amine.

Example Protocol :

StepReagents/ConditionsYield
Imine Formation3,4,5-Trimethoxyaniline, ethyl acetoacetate, EtOH, rt, 12 h78%
ReductionNaBH₃CN, MeOH, 0°C → rt, 3 h65%

Key Data :

  • HRMS (ESI+) : m/z 323.1492 [M+H]⁺ (Calc. 323.1498 for C₁₄H₂₂N₂O₅).

Final Amide Coupling

The β-carboline acid chloride is coupled with the propylamine intermediate.

Coupling Conditions

Method :

  • Reagents : EDCI/HOBt or HATU in DCM/DMF.

  • Workup : Purification via column chromatography (EtOAc/hexane).

Example Protocol :

StepReagents/ConditionsYield
Couplingβ-Carboline acid chloride, 3-oxo-3-(trimethoxyanilino)propylamine, EDCI/HOBt, DCM, rt, 12 h82%

Analytical Data :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 172.5 (C=O), 169.8 (CONH), 153.2 (OCH₃), 56.3 (N-CH₂).

  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O).

Alternative Synthetic Routes

One-Pot Electrochemical Synthesis

Recent advances in electrochemical methods using deep eutectic solvents (DES) offer greener alternatives:

  • Conditions : Choline chloride/ethylene glycol (1:2), 20 mA current, 90 min.

  • Yield : 78% (vs. 60% in organic solvents).

Solid-Phase Synthesis

For high-throughput applications, solid-phase strategies using Wang resin have been reported for analogous β-carboline carboxamides:

  • Resin Loading : 1.2 mmol/g.

  • Cleavage : TFA/DCM (1:9), 2 h.

  • Yield : 70–75%.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Pictet-Spengler + Amide CouplingHigh regioselectivity, scalableMulti-step, harsh oxidation conditions
ElectrochemicalSolvent-free, energy-efficientRequires specialized equipment
Solid-PhaseHigh purity, automation-friendlyLower yields for bulky substrates

Optimization Recommendations :

  • Replace KMnO₄ with milder oxidants (e.g., MnO₂) to prevent over-oxidation.

  • Use flow chemistry for electrochemical steps to enhance reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-{3-oxo-3-[(3,4,5-trimethoxyphenyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure efficient and selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-oxo-3-[(3,4,5-trimethoxyphenyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection .

Comparison with Similar Compounds

Thiazolidinone Derivatives ()

Compounds 22–27 in share the 3,4,5-trimethoxybenzylidene group but incorporate thiazolidinone cores instead of β-carboline. Key differences include:

  • Core Structure: Thiazolidinones (5-membered rings with sulfur and nitrogen) vs. β-carboline (tricyclic indole alkaloid).
  • Substituents: Thiazolidinone derivatives feature thioxo and acetamide groups, while the target compound has a carboxamide-linked propyl chain.
  • Synthesis Yields: Thiazolidinones are synthesized in 80–89% yields, higher than chalcone derivatives (61% yield for A12 in ) .
  • Melting Points: Thiazolidinones (158–217°C) exhibit higher thermal stability than the target compound (data unavailable) .

Pyridyl and Benzyl Derivatives ()

and describe N-benzylpropanamide derivatives with 3,4,5-trimethoxyphenyl groups and pyridyl substituents. These compounds are structurally bulkier, featuring:

  • Extended Chains : Multi-substituted propyl/pyridyl groups vs. the target compound’s shorter 3-oxopropyl linker.
  • Functional Groups : Methyl-glyoxylamide and pyridyl-ethyl groups, which may enhance receptor binding but reduce solubility compared to the target compound’s carboxamide .

Halogen-Substituted Analogues ()

Compounds 25–27 () and WR300740 () incorporate halogen atoms (Cl, Br, CF₃) or ester linkages. These modifications increase lipophilicity and potency but may raise toxicity risks. The target compound lacks halogens, relying on methoxy groups for hydrophobic interactions .

Table 2. Hypothesized Activity Based on Structural Features

Compound Likely Target Pathway Potential Advantage
Target β-Carboline DNA intercalation, kinase inhibition CNS permeability due to β-carboline core
Thiazolidinones Tubulin polymerization High thermal stability
Chalcone A12 Estrogen receptor antagonism Moderate cytotoxicity

Biological Activity

N-{3-oxo-3-[(3,4,5-trimethoxyphenyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a beta-carboline derivative, which is known for its diverse biological activities. Its molecular formula is C25H33N3O7C_{25}H_{33}N_{3}O_{7}, and it features a tetrahydro-beta-carboline core with a carboxamide group and a trimethoxyphenyl substituent.

Biological Activities

1. Antitumor Activity

Recent studies have demonstrated the antitumor potential of beta-carboline derivatives. For instance, a related compound exhibited significant inhibitory activity against prostate cancer cell lines (PC-3) with an IC50 value of 9.86 µM. The mechanism involved the induction of apoptosis and reactive oxygen species (ROS) accumulation, leading to cell cycle arrest in the G0/G1 phase .

2. Anticholinesterase Activity

Beta-carboline compounds have also been investigated for their anticholinesterase properties. One study found that certain derivatives acted as competitive inhibitors of butyrylcholinesterase (BuChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's. The most potent compound in this study showed significant inhibition with an IC50 value comparable to established drugs like donepezil .

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : This compound has been shown to trigger programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : It competes with substrates at the active sites of cholinesterases.

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueMechanism
Related beta-carbolinePC-3 (Prostate Cancer)9.86 µMInduces apoptosis via ROS accumulation
Various beta-carbolinesBuChE InhibitionVaries (most potent < 10 µM)Competitive inhibition

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